2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, characterized by the 1,3,2-dioxaborolane backbone with tetramethyl substituents. The bromomethyl group at the 2-position and fluorine at the 3-position of the phenyl ring confer unique reactivity and electronic properties.
Properties
IUPAC Name |
2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYMJFSXNPNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141181 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-57-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(bromomethyl)-3-fluorobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Conditions: The reactions are typically carried out under inert atmospheres at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound acts as an effective boron source in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The bromomethyl group facilitates the coupling with various nucleophiles, enhancing the versatility of synthetic pathways.
Table 1: Typical Cross-Coupling Reactions Involving the Compound
Medicinal Chemistry
Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer activity. The incorporation of fluorine and bromine atoms enhances biological activity and selectivity towards cancer cells. Studies have shown that these compounds can inhibit tumor growth in vitro and in vivo.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 5 µM. This highlights its potential as a lead compound for further development into anticancer therapeutics .
Materials Science
Polymer Chemistry
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties. Its boron-containing structure allows for the formation of boron-doped materials that exhibit improved thermal and electrical properties.
Table 2: Properties of Boron-Doped Polymers
| Polymer Type | Enhancement Type | Application Area |
|---|---|---|
| Conductive Polymers | Electrical Conductivity | Flexible Electronics |
| Thermally Stable Polymers | Thermal Stability | Aerospace Materials |
Environmental Applications
Wastewater Treatment
Recent studies have explored the use of boron compounds in wastewater treatment processes. The unique reactivity of dioxaborolane derivatives allows for the removal of heavy metals from industrial effluents through complexation mechanisms.
Case Study: Heavy Metal Removal
A research article detailed the efficacy of using this compound to remove lead ions from aqueous solutions, achieving over 90% removal efficiency under optimized conditions . This application underscores its potential role in environmental remediation strategies.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Lacks the fluorine atom and features bromine at the para position.
- 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () :
A positional isomer with bromomethyl at the 5-position and fluorine at the 2-position. Steric hindrance and electronic distribution differ, which may alter alkylation efficiency . - 2-(3-Fluorophenyl)- and 2-(4-Fluorophenyl)- derivatives (): Fluorine at meta or para positions modifies the boronate’s Lewis acidity.
Table 1: Substituent Effects on Key Properties
Reactivity in Cross-Coupling and Alkylation
- The bromomethyl group enables alkylation of nucleophiles (e.g., pyrrole in ). The fluorine atom ortho to boron may stabilize the transition state in Suzuki reactions by modulating electron density .
- 2-(9-Anthryl)- analog () : Lacking halogens, it is less reactive in alkylation but excels in conjugation-dependent applications (e.g., OLEDs) .
Biological Activity
2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural characteristics and reactivity. This article delves into the biological activity of this compound, highlighting its applications in various fields, particularly in drug development and bioconjugation.
- Molecular Formula : C13H17BBrFO2
- Molecular Weight : 314.99 g/mol
- CAS Number : 1029439-49-3
- Structure : The compound features a dioxaborolane ring which enhances its stability and reactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Organic Synthesis :
- Serves as a versatile building block for synthesizing complex organic molecules.
- Particularly useful in the pharmaceutical industry for developing new drugs.
-
Cross-Coupling Reactions :
- Employed in palladium-catalyzed cross-coupling reactions essential for forming carbon-carbon bonds.
- Facilitates the development of novel materials and pharmaceuticals.
-
Bioconjugation :
- Its unique reactivity allows for attaching biomolecules to surfaces or other molecules.
- Enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.
-
Polymer Chemistry :
- Used in modifying polymers to enhance their properties for applications in coatings and adhesives.
- Improves performance and durability of materials.
Case Study 1: Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, studies have shown that derivatives can selectively inhibit the ERK pathway, which is crucial in regulating cell growth and survival .
Case Study 2: Drug Development Applications
In drug development contexts, this compound has been tested as a potential candidate for creating targeted therapies. Its ability to facilitate bioconjugation has been leveraged to enhance the delivery of chemotherapeutics directly to tumor cells .
Data Table: Comparison of Biological Activities
Q & A
What is the optimal synthetic route for preparing 2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Basic Research Question
The compound is synthesized via nucleophilic substitution or boronic esterification. A validated method involves reacting a bromomethyl-fluorophenyl precursor with pinacol borane under Lewis acid catalysis. For example, cobalt-based catalysts (e.g., UiO-Co) in toluene at reflux yield boronic esters with ~80% efficiency . Purification typically employs flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product as a colorless oil or solid. Critical parameters include stoichiometric control of B₂pin₂ and reaction time to minimize proto-debromination byproducts .
How can researchers address challenges in characterizing boron-containing carbons via NMR for this compound?
Basic Research Question
Direct observation of carbons adjacent to boron (e.g., the dioxaborolane ring) is hindered by quadrupolar relaxation effects. Researchers should:
- Use ¹H NMR to analyze aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm).
- Employ ¹¹B NMR to confirm boron environment (δ 30–35 ppm for dioxaborolanes).
- Supplement with IR spectroscopy (B-O stretches at ~1350 cm⁻¹) and HRMS for molecular ion validation. Missing carbon signals in ¹³C NMR are expected and do not indicate impurities .
What role does this compound play in radical chain reactions, and how can its reactivity be optimized?
Advanced Research Question
The bromomethyl group enables deboronative radical generation under electrochemical or photochemical conditions. For example, in cross-electrophile couplings, the compound acts as an alkyl radical precursor via single-electron transfer (SET). Key optimizations:
- Use LiClO₄ as an electrolyte to stabilize radicals.
- Control applied potential to avoid over-oxidation.
- Pair with nickel catalysts for C–C bond formation (e.g., coupling with aryl halides). Side reactions like β-hydride elimination are mitigated by steric hindrance from the fluorophenyl group .
How does the fluorophenyl substituent influence Suzuki-Miyaura cross-coupling efficiency?
Advanced Research Question
The electron-withdrawing fluorine atom enhances electrophilicity of the boronate, accelerating transmetallation with palladium catalysts. However, steric bulk from the bromomethyl group can reduce coupling yields. Methodological adjustments:
- Use Pd(OAc)₂ with SPhos ligands for bulky substrates.
- Optimize base (e.g., Cs₂CO₃) to prevent deboronation.
- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1). Reported yields range from 55–85% depending on aryl halide partners .
What strategies improve the stability of this compound during storage and handling?
Basic Research Question
The bromomethyl group is hydrolytically sensitive. Best practices:
- Store under inert atmosphere (argon) at –20°C.
- Use anhydrous solvents (e.g., THF, DCM) during reactions.
- Avoid prolonged exposure to light to prevent radical degradation.
- Stabilize with radical inhibitors (e.g., BHT) for long-term storage. Purity degradation >5% after six months is typical; re-purify via column chromatography if necessary .
Are there reported biological applications of this compound or its derivatives in oncology research?
Advanced Research Question
While not directly studied, structurally analogous dioxaborolanes inhibit tumor proliferation via glycolysis suppression (e.g., in prostate cancer). Derivatives with bromomethyl groups can be conjugated to polyphenolic scaffolds (e.g., honokiol analogs) to enhance bioavailability and target mitochondrial oxidants. Biological assays require:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
